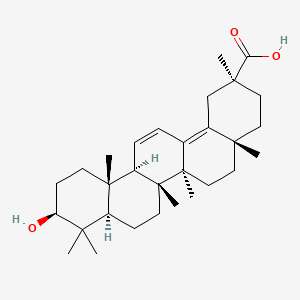
(3beta,20beta)-3-Hydroxy-oleana-11,13(18)-dien-29-oic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3beta,20beta)-3-Hydroxy-oleana-11,13(18)-dien-29-oic acid is a pentacyclic triterpenoid compound. It is a derivative of oleanolic acid, which is commonly found in various plants and has been studied for its potential therapeutic properties. This compound is known for its anti-inflammatory, anti-cancer, and hepatoprotective activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,20beta)-3-Hydroxy-oleana-11,13(18)-dien-29-oic acid typically involves multiple steps starting from oleanolic acid. The process includes hydroxylation at specific positions on the oleanolic acid molecule. Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents like sodium borohydride. The reaction conditions often involve controlled temperatures and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve extraction from natural sources followed by chemical modification. The extraction process typically uses solvents like ethanol or methanol to isolate oleanolic acid from plant materials. Subsequent chemical reactions are then employed to introduce the hydroxyl groups at the 3 and 20 positions.
化学反応の分析
Types of Reactions
(3beta,20beta)-3-Hydroxy-oleana-11,13(18)-dien-29-oic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert ketones or aldehydes to alcohols.
Substitution: Involves replacing one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.
科学的研究の応用
(3beta,20beta)-3-Hydroxy-oleana-11,13(18)-dien-29-oic acid has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
作用機序
The mechanism of action of (3beta,20beta)-3-Hydroxy-oleana-11,13(18)-dien-29-oic acid involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways involved in inflammation and cell proliferation. The compound can inhibit the activity of certain enzymes and transcription factors, leading to reduced inflammation and tumor growth.
類似化合物との比較
Similar Compounds
Oleanolic Acid: The parent compound from which (3beta,20beta)-3-Hydroxy-oleana-11,13(18)-dien-29-oic acid is derived.
Ursolic Acid: Another pentacyclic triterpenoid with similar biological activities.
Betulinic Acid: Known for its anti-cancer properties.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to its analogs. Its ability to modulate specific molecular targets makes it a valuable compound for therapeutic research.
特性
CAS番号 |
17991-81-0 |
|---|---|
分子式 |
C30H46O3 |
分子量 |
454.7 g/mol |
IUPAC名 |
(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12-dodecahydropicene-2-carboxylic acid |
InChI |
InChI=1S/C30H46O3/c1-25(2)21-10-13-30(7)22(28(21,5)12-11-23(25)31)9-8-19-20-18-27(4,24(32)33)15-14-26(20,3)16-17-29(19,30)6/h8-9,21-23,31H,10-18H2,1-7H3,(H,32,33)/t21-,22+,23-,26+,27-,28-,29+,30+/m0/s1 |
InChIキー |
TTYAJXXKGDEWSY-YOOLOYQOSA-N |
異性体SMILES |
C[C@]12CC[C@](CC1=C3C=C[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O |
正規SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C=CC4=C5CC(CCC5(CCC43C)C)(C)C(=O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


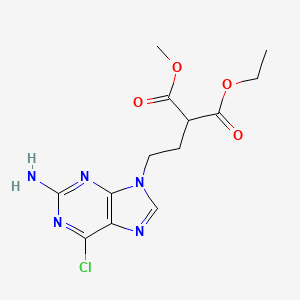
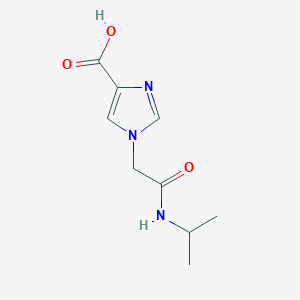
![(alphaR,gammaS)-gamma-Amino-alpha-methyl-[1,1'-biphenyl]-4-pentanoic Acid Methyl Ester Hydrochloride](/img/structure/B15293063.png)
![(S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Hydroxy-2-phenylpropanoate](/img/structure/B15293064.png)
![(alphaS)-alpha-[(Phenylmethoxy)methyl][1,1'-biphenyl]-4-ethanol](/img/structure/B15293068.png)
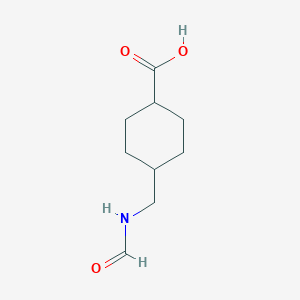




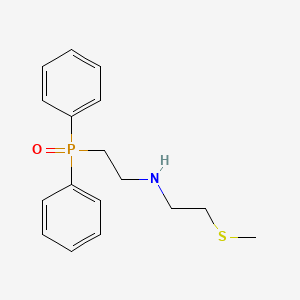
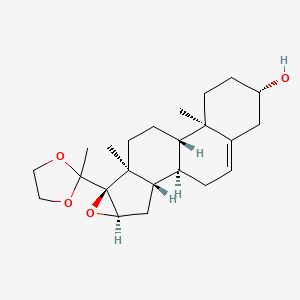

![(2R)-1-[(2S)-2-aminopropanoyl]-2-[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15293114.png)
